Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

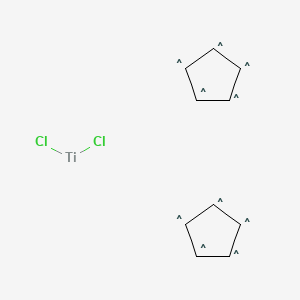

Bis(cyclopentadienyl)titanium dichloride: Titanocene dichloride , is a coordination complex with the chemical formula (C5H5)2TiCl2 . This compound is notable for its applications in organic synthesis, catalysis, and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Titanocene dichloride can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclopentadiene (C5H6). The reaction typically occurs in a solvent such as ether or benzene at temperatures around 0°C to room temperature. The general reaction can be represented as: $$\text{TiCl}_4 + 2 \text{C}_5\text{H}_6 \rightarrow \text{(C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{HCl}$$

Industrial Production Methods: On an industrial scale, the synthesis of Titanocene dichloride involves similar reaction conditions but is carried out in large reactors with continuous monitoring to ensure product purity and yield. The process may also include purification steps such as recrystallization to obtain the desired 99+% purity.

化学反応の分析

Types of Reactions: Titanocene dichloride undergoes various types of reactions, including:

Oxidation: It can be oxidized to form titanocene dioxide (Cp2TiO2) by reacting with oxygen or peroxides.

Reduction: Reduction reactions can produce titanocene hydride (Cp2TiH2) when treated with hydrogen gas.

Substitution: The chloride ligands can be substituted with other ligands such as alcohols, amines, or phosphines.

Common Reagents and Conditions:

Oxidation: Oxygen, hydrogen peroxide, or organic peroxides.

Reduction: Hydrogen gas, sodium borohydride.

Substitution: Alcohols, amines, phosphines, and various solvents.

Major Products Formed:

Titanocene dioxide (Cp2TiO2)

Titanocene hydride (Cp2TiH2)

Substituted titanocenes with different ligands.

科学的研究の応用

Antitumor Activity

Titanocene dichloride has been extensively studied for its anticancer properties. Research indicates that it exhibits potent anti-neoplastic activity, particularly against ovarian carcinoma and renal cell carcinoma.

- Mechanism of Action : Titanocene dichloride induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that it can overcome resistance to platinum-based drugs like cisplatin in various cancer cell lines, including those with mutated p53 and bcl-2 transfections .

- Case Study : In xenograft models of human renal-cell carcinoma, Titanocene dichloride demonstrated significant growth inhibition (50-75%) compared to untreated controls, suggesting its potential for clinical application in cancer therapy .

| Study | Cancer Type | Growth Inhibition (%) | Notes |

|---|---|---|---|

| Ovarian | 50-65 | Overcomes platinum resistance | |

| Renal Cell | 50-75 | Significant in xenograft models |

Synergistic Effects

Titanocene dichloride has shown synergistic effects when combined with other cytotoxic agents, such as 5-fluorouracil (5-FU). Isobologram analysis confirmed that the combination enhances overall cytotoxicity against resistant cancer cell lines .

Organic Synthesis

Titanocene dichloride serves as a versatile reagent in organic synthesis. It facilitates various transformations, including:

- Reduction Reactions : It can reduce aryl and vinyl halides when used with Grignard reagents or magnesium.

- Alkylation : When combined with alkylaluminum compounds, it enables the alkylation of α-olefins and alkynylsilanes.

- Tebbe Reagent Formation : Reacting with trimethylaluminum produces the Tebbe reagent, which is useful for converting carbonyls into methylene groups .

| Reaction Type | Reagent Used | Product/Transformation |

|---|---|---|

| Reduction | Grignard Reagents | Aryl/Vinyl Halides |

| Alkylation | Alkylaluminum Compounds | α-Olefins/Alkynylsilanes |

| Carbonyl Conversion | Trimethylaluminum | Methylene Groups |

Polymerization Catalyst

Titanocene dichloride is employed as a catalyst in metallocene-type olefin polymerizations. Its ability to facilitate the polymerization of olefins contributes to the production of high-performance polymers with enhanced properties such as heat stability and resistance to oxidation .

Hydrogenation of Rubbers

In the rubber industry, Titanocene dichloride acts as a hydrogenation catalyst for styrene-butadiene-styrene (SBS) and styrene-ethylene-butylene-styrene (SEBS) copolymers. This process improves the materials' thermal stability and ozone resistance, making them suitable for various applications .

Future Directions and Research Opportunities

The ongoing research into Titanocene dichloride's mechanisms and applications continues to reveal its potential across multiple disciplines. Future studies could focus on:

- Developing new derivatives with enhanced efficacy against resistant cancer types.

- Exploring its role in green chemistry initiatives by reducing waste in synthetic processes.

- Investigating its use in combination therapies for improved cancer treatment outcomes.

作用機序

The mechanism by which Titanocene dichloride exerts its effects involves its interaction with biological molecules and pathways:

Molecular Targets: It interacts with DNA and proteins, leading to the disruption of cellular processes.

Pathways Involved: The compound can induce oxidative stress and generate reactive oxygen species, which contribute to its cytotoxic effects in cancer cells.

類似化合物との比較

Titanocene dichloride is compared with other similar compounds such as:

Ferrocene (Fe(C5H5)2): Another metallocene with iron as the central metal, used in catalysis and materials science.

Cobaltocene (Co(C5H5)2): Similar to ferrocene but with cobalt, used in organic synthesis and as a reducing agent.

Nickelocene (Ni(C5H5)2): Contains nickel and is used in catalysis and as a precursor for nickel-based materials.

Titanocene dichloride is unique due to its titanium center, which imparts distinct chemical properties and reactivity compared to other metallocenes.

生物活性

Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene dichloride (Cp2TiCl2), is an organometallic compound that has garnered significant attention for its potential as an anticancer agent. This compound belongs to a class of metallocenes, which are characterized by their sandwich-like structure comprising a central metal atom sandwiched between two cyclopentadienyl anions. Titanocene dichloride has been studied for its biological activity, particularly its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Titanocene dichloride exhibits its biological activity primarily through the following mechanisms:

- DNA Interaction : Titanocene dichloride forms adducts with DNA, leading to structural damage and subsequent apoptosis in cancer cells. Studies have shown that it can induce cell cycle arrest at the S/G2 phase and promote apoptotic cell death from various phases of the cell cycle .

- Cellular Uptake : The compound is believed to enter cells via transferrin-mediated endocytosis, which is facilitated by the hydrolysis of the Cp-Ti bonds, allowing for titanium delivery to the target sites within the cell .

- Gene Expression Modulation : Exposure to titanocene dichloride alters the expression of genes involved in apoptosis, stress response, and DNA repair mechanisms. For instance, downregulation of genes coding for topoisomerases and upregulation of metallothioneins have been observed .

Cytotoxicity Studies

Titanocene dichloride has demonstrated significant cytotoxic effects across various cancer cell lines. The following table summarizes key findings from multiple studies regarding its IC₅₀ values against different cancer types:

Case Studies

- Ovarian Carcinoma : In vitro studies indicated that titanocene dichloride overcame platinum resistance in ovarian carcinoma cell lines A2780/2780CP and CH1/CH1cisR. The compound induced a concentration-dependent anti-proliferative effect, suggesting its potential as a treatment for resistant cases .

- Small Cell Lung Cancer : Research demonstrated that titanocene C (a derivative) exhibited potent antiproliferative activity against small cell lung cancer cells, inducing specific gene expression changes that could be targeted for therapeutic strategies .

- Prostate Cancer : Novel titanocene derivatives were tested against castrate-resistant prostate cancer cells, revealing dose-dependent apoptosis induction and DNA damage response modulation, indicating a promising avenue for treatment in advanced cases .

Limitations and Future Directions

Despite its promising activity, titanocene dichloride faces challenges regarding formulation stability and reactivity in biological systems. The compound can rapidly transform into various titanium species under physiological conditions, which may limit its therapeutic efficacy . Ongoing research aims to develop more stable formulations and second-generation titanocenes with enhanced biological activity.

特性

InChI |

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLWATAZDMHTSH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。